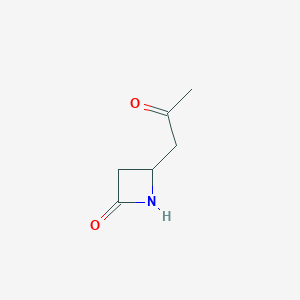

4-(2-Oxopropyl)azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Oxopropyl)azetidin-2-one is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is used for research purposes .

Synthesis Analysis

Azetidin-2-ones can be synthesized through various methods. One such method involves the condensation of amines with different aromatic aldehydes . The Schiff’s bases produced in this reaction can then react with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride to yield azetidin-2-ones . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of azetidin-2-ones has been studied using docking studies, which indicate important interactions for anticancer activity .Chemical Reactions Analysis

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación

- Azetidin-2-ones exhibit potential as anti-depressants and nootropics. These compounds may enhance cognitive function, memory, and mood regulation. Researchers are investigating their mechanisms of action and efficacy in treating depressive disorders and cognitive decline .

- The β-lactam ring, present in azetidinones, has been pivotal in the development of life-saving antibiotics like penicillin and cephalosporins. While specific studies on 4-(2-Oxopropyl)azetidin-2-one are limited, its structural similarity suggests potential antibacterial properties. Further research is needed to validate its effectiveness against bacterial pathogens .

- Preliminary screenings indicate that synthesized azetidinone derivatives possess antifungal activity. Researchers evaluated these compounds against strains such as T. harzianum and A. niger. Comparative studies with standard antifungal drugs provide insights into their efficacy .

- The β-lactam ring serves as a versatile building block in organic synthesis. Researchers exploit it for creating novel chemical entities with various activities. By modifying the azetidinone scaffold, scientists can design new drugs targeting specific diseases .

- Azetidin-2-ones are colorless solids with a melting point around 73–74 °C. Their hydrolytic sensitivity makes them interesting for drug formulation. Understanding their solid-state properties aids in optimizing drug delivery systems .

- X-ray crystallographic studies reveal that the azetidinone ring is largely planar, except where steric hindrance causes deviations. These insights inform drug design by elucidating the three-dimensional arrangement of substituents .

Anti-depressant & Nootropic Properties

Antibacterial Activity

Antifungal Potential

Building Blocks for Drug Synthesis

Hydrolytic Vulnerability and Solid-State Properties

Structural Insights from X-ray Crystallography

Mecanismo De Acción

Target of Action

Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.

Mode of Action

Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.

Biochemical Pathways

One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that 4-(2-Oxopropyl)azetidin-2-one might affect similar pathways.

Pharmacokinetics

Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.

Result of Action

One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that 4-(2-Oxopropyl)azetidin-2-one might have similar effects.

Action Environment

Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.

Direcciones Futuras

Azetidin-2-ones and their derivatives are important compounds due to their broad range of biological activities such as antimicrobial, antiubercular, anticancer, cholesterol absorption inhibition, antidiabetic, analgesic and anti-inflammatory, thrombin inhibition, antiparkinsonian, vasopressin via antagonist, anticonvulsant . Therefore, future research could focus on exploring these biological activities further and developing new therapeutic applications for these compounds.

Propiedades

IUPAC Name |

4-(2-oxopropyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNBNYADNDALRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxopropyl)azetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)